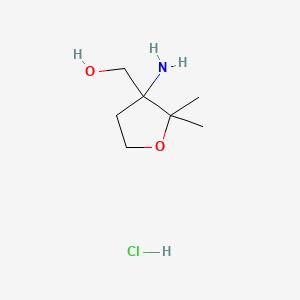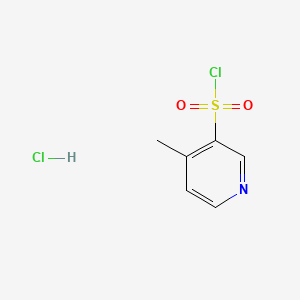![molecular formula C5H13NOS B13454984 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol CAS No. 37078-78-7](/img/structure/B13454984.png)
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol is an organic compound that features both an amine and a thiol group, making it a versatile molecule in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol typically involves the alkylation of a thiol with an appropriate amine. One common method is the reaction of 3-bromopropanamine with a thiol compound under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amine group can produce secondary amines.
Applications De Recherche Scientifique
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, due to its reactive thiol and amine groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets through its thiol and amine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The amine group can participate in hydrogen bonding and ionic interactions with other molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
2-[(3-Aminopropyl)methylamino]ethanol: This compound has a similar structure but features a methylamino group instead of a thiol group.
2-{[2-hydroxy-3-(octyloxy)propyl]sulfanyl}ethan-1-ol: This compound has a similar thiol group but a different alkyl chain structure.
Uniqueness: 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thiol and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
37078-78-7 |
|---|---|
Formule moléculaire |
C5H13NOS |
Poids moléculaire |
135.23 g/mol |
Nom IUPAC |
2-(3-aminopropylsulfanyl)ethanol |
InChI |
InChI=1S/C5H13NOS/c6-2-1-4-8-5-3-7/h7H,1-6H2 |
Clé InChI |
TURGSUHERZMDLT-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
amine dihydrochloride](/img/structure/B13454921.png)
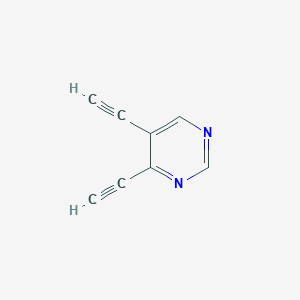
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)

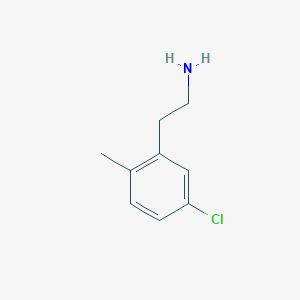
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
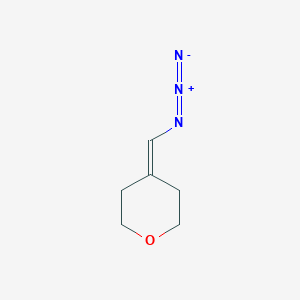
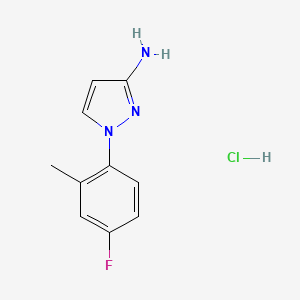
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
